molecular formula C12H19Cl2N3O2 B1500709 Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride CAS No. 1185307-21-4

Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride

Cat. No.: B1500709
CAS No.: 1185307-21-4
M. Wt: 308.2 g/mol
InChI Key: XXLDYKRRRLJMPC-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride is a synthetic compound with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.2 g/mol. This compound is used in various scientific experiments and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high-quality and consistent production .

Chemical Reactions Analysis

Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it is used to study cellular processes and molecular interactionsIn industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride can be compared with other similar compounds, such as Methyl nicotinate and Nicotine. While these compounds share some structural similarities, this compound has unique properties and applications that distinguish it from these other compounds .

List of Similar Compounds::
  • Methyl nicotinate
  • Nicotine

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15;;/h2-3,6,9H,4-5,7-8,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLDYKRRRLJMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671449
Record name Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-21-4
Record name Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Reactant of Route 6
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride

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